AR/AR-V7-IN-1

AR antagonist AR-V7 degradation N-terminal domain

AR/AR-V7-IN-1 (Compound 20i; CAS 2964558-54-9) is a rationally designed small molecule that functions as both an androgen receptor (AR) antagonist and an AR/AR-V7 protein degrader. It targets the androgen receptor through a dual-site mechanism involving both the ligand-binding domain (LBD) and the N-terminal domain (NTD).

Molecular Formula C36H43ClFN7O2
Molecular Weight 660.2 g/mol
Cat. No. B12361472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR/AR-V7-IN-1
Molecular FormulaC36H43ClFN7O2
Molecular Weight660.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=C(C=C4)NC5CN(C5)CCCF)OC6=CC(=C(C=C6)C#N)Cl
InChIInChI=1S/C36H43ClFN7O2/c37-33-21-32(9-4-27(33)22-39)47-31-10-7-29(8-11-31)41-36(46)34-12-13-35(43-42-34)45-18-14-26(15-19-45)20-25-2-5-28(6-3-25)40-30-23-44(24-30)17-1-16-38/h2-6,9,12-13,21,26,29-31,40H,1,7-8,10-11,14-20,23-24H2,(H,41,46)
InChIKeyYYSOVURNYFNXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR/AR-V7-IN-1: A Dual-Mechanism AR/AR-V7 Inhibitor-Degrader for Prostate Cancer Research Procurement


AR/AR-V7-IN-1 (Compound 20i; CAS 2964558-54-9) is a rationally designed small molecule that functions as both an androgen receptor (AR) antagonist and an AR/AR-V7 protein degrader. It targets the androgen receptor through a dual-site mechanism involving both the ligand-binding domain (LBD) and the N-terminal domain (NTD) [1]. Unlike conventional AR antagonists that lose efficacy against the ligand-binding domain-deficient AR-V7 splice variant, AR/AR-V7-IN-1 was specifically optimized to maintain potency against both full-length AR and AR-V7, which is expressed in approximately 75% of metastatic castration-resistant prostate cancer (mCRPC) patients and is a key driver of therapeutic resistance [2].

Why AR/AR-V7-IN-1 Cannot Be Substituted by Enzalutamide, EPI-002, or PROTAC AR-V7 Degrader-1 in AR-V7-Driven Models


Interchanging AR-V7-targeting compounds without considering their distinct mechanisms leads to fundamentally different experimental outcomes. Enzalutamide binds the AR ligand-binding domain (LBD) and is therefore ineffective against the LBD-deleted AR-V7 splice variant, showing an IC50 of 39.79 μM in AR-V7-expressing 22RV1 cells versus 36 nM in LNCaP cells — a >1,000-fold loss of potency [1]. EPI-002 (ralaniten) targets only the N-terminal domain with an AR transcriptional IC50 of 7.4 μM but lacks protein degradation capability . PROTAC AR-V7 degrader-1 degrades AR-V7 exclusively via VHL E3 ligase recruitment but does not inhibit AR transcriptional activity through direct antagonism . In contrast, AR/AR-V7-IN-1 uniquely combines LBD-targeted antagonism, NTD engagement, and proteasomal degradation in a single chemical entity, making it irreplaceable for studies requiring coordinated AR pathway suppression across both AR-FL and AR-V7 [2].

AR/AR-V7-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key In-Class Agents


Dual-Mechanism Antagonism Plus Degradation: AR/AR-V7-IN-1 vs. EPI-002 (Ralaniten)

AR/AR-V7-IN-1 (Compound 20i) demonstrates potent AR antagonistic activity with an IC50 of 172.85 ± 21.33 nM, representing a ~43-fold improvement over EPI-002 (ralaniten), which inhibits AR transcriptional activity with an IC50 of 7.4 μM [1]. Critically, unlike EPI-002 which solely targets the AR N-terminal domain (NTD), AR/AR-V7-IN-1 uniquely engages both the AR ligand-binding domain (LBD) and the NTD, and additionally induces AR/AR-V7 protein degradation — a functional capability absent in EPI-002 [1].

AR antagonist AR-V7 degradation N-terminal domain LBD targeting prostate cancer

AR-V7-Expressing Cell Line Potency: AR/AR-V7-IN-1 vs. Enzalutamide in 22RV1

In the AR-V7-expressing 22RV1 cell line, AR/AR-V7-IN-1 inhibits cell growth with an IC50 of 2.07 ± 0.34 μM, whereas enzalutamide shows an IC50 of 39.79 μM under comparable cell proliferation assay conditions [1][2]. This represents a ~19-fold superiority of AR/AR-V7-IN-1 over enzalutamide in an AR-V7-driven cellular context. Furthermore, in the AR-FL-dependent LNCaP cell line, AR/AR-V7-IN-1 maintains an IC50 of 4.87 ± 0.52 μM, confirming its balanced activity across both AR-FL and AR-V7 contexts, while enzalutamide exhibits a drastic potency shift between LNCaP (IC50 = 36 nM) and 22RV1 (IC50 = 39.79 μM) of >1,000-fold [1][2][3].

22RV1 AR-V7 enzalutamide resistance cell proliferation IC50 comparison

In Vivo Tumor Growth Inhibition in 22RV1 Xenograft: AR/AR-V7-IN-1 Demonstrates 50.9% TGI

AR/AR-V7-IN-1 demonstrated effective tumor growth inhibition (TGI = 50.9%) in the 22RV1 xenograft mouse model, the standard in vivo model for AR-V7-driven prostate cancer [1]. This in vivo efficacy is supported by favorable pharmacokinetic properties including good oral bioavailability [1]. By comparison, PROTAC AR-V7 degrader-1 (Compound 6), a VHL-recruiting AR-V7 degrader, has reported in vitro degradation data (DC50 = 0.32 μM in 22RV1 cells) and anti-tumor activity but without a directly comparable TGI% value reported in the same 22RV1 xenograft model under identical conditions . EPI-002 (ralaniten) has reported oral bioavailability but lacks published 22RV1 xenograft TGI data in the same experimental framework .

22RV1 xenograft tumor growth inhibition in vivo efficacy AR-V7 oral bioavailability

Dual Binding-Site Mechanism (LBD + NTD) as a Differentiator from Enzalutamide (LBD-Only) and EPI-002 (NTD-Only)

AR/AR-V7-IN-1 was experimentally demonstrated to target both the AR ligand-binding domain (LBD) and the N-terminal domain (NTD), a dual-site engagement profile confirmed in the original medicinal chemistry study [1]. This dual targeting is mechanistically significant because enzalutamide binds exclusively to the AR LBD and loses all activity against AR-V7, which lacks the LBD [2]. Conversely, EPI-002 targets only the AR NTD and lacks LBD engagement, resulting in weaker overall antagonism (IC50 = 7.4 μM) and no protein degradation activity . AR/AR-V7-IN-1 is the only compound among these three that simultaneously engages both domains while inducing proteasomal degradation of AR/AR-V7 protein [1].

ligand-binding domain N-terminal domain dual targeting AR splice variant drug resistance

Oral Bioavailability and Favorable Pharmacokinetic Profile: AR/AR-V7-IN-1 vs. PROTAC AR-V7 Degrader-1

AR/AR-V7-IN-1 was specifically noted in the primary literature to possess a 'favorable in vivo pharmacokinetic profile with good oral bioavailability,' enabling effective oral dosing in the 22RV1 xenograft study [1]. PROTAC AR-V7 degrader-1 (Compound 6) is also reported as orally bioavailable with a DC50 of 0.32 μM in 22Rv1 cells . However, PROTAC AR-V7 degrader-1 is a bifunctional PROTAC molecule (molecular weight not specified but likely higher than typical small molecules) that recruits the VHL E3 ligase, which may present different solubility and formulation challenges compared to the more conventional small-molecule architecture of AR/AR-V7-IN-1 (MW = 660.22 g/mol) [2]. EPI-002, while orally active, has substantially weaker potency (IC50 = 7.4 μM) that limits its practical in vivo dosing window .

oral bioavailability pharmacokinetics in vivo dosing drug-like properties 22RV1 xenograft

Optimal Scientific and Preclinical Application Scenarios for AR/AR-V7-IN-1 Based on Quantitative Differentiation Evidence


Prostate Cancer Cell Line Panel Screening for AR-FL vs. AR-V7 Differential Sensitivity

AR/AR-V7-IN-1 is ideally suited for profiling compound sensitivity across prostate cancer cell line panels that include both AR-FL-dependent (e.g., LNCaP, IC50 = 4.87 μM) and AR-V7-dependent (e.g., 22RV1, IC50 = 2.07 μM) models [1]. Unlike enzalutamide, which shows >1,000-fold potency loss between these contexts, AR/AR-V7-IN-1 maintains balanced sub-to-low micromolar IC50 values, enabling meaningful cross-line comparisons without the confounding variable of complete compound inactivity in AR-V7-expressing lines [1][2].

In Vivo 22RV1 Xenograft Efficacy Studies Requiring Oral Dosing

For research groups conducting 22RV1 xenograft studies — the standard in vivo model of AR-V7-driven castration-resistant prostate cancer — AR/AR-V7-IN-1 provides a validated tool compound with documented TGI of 50.9% and favorable oral pharmacokinetics [1]. This establishes a quantitative efficacy benchmark against which novel AR-V7-targeting agents can be compared, and its oral route of administration facilitates chronic dosing regimens without the logistical burden of parenteral formulations [1].

Mechanistic Studies of Coordinated AR LBD and NTD Pharmacological Engagement

AR/AR-V7-IN-1 is the only commercially available compound that simultaneously engages both the AR ligand-binding domain (LBD) and the N-terminal domain (NTD) while also inducing AR/AR-V7 protein degradation [1]. This triple-action profile makes it an indispensable chemical probe for laboratories dissecting the relative contributions of LBD-mediated signaling, NTD-mediated transcriptional activation, and AR protein stability to prostate cancer cell survival and proliferation [1].

Compound Library Benchmarking for AR-V7 Degrader Discovery Programs

In drug discovery campaigns aimed at identifying next-generation AR-V7 degraders (including PROTACs and molecular glues), AR/AR-V7-IN-1 serves as a well-characterized reference compound with published IC50 values for both biochemical antagonism (172.85 nM), cellular proliferation (2.07–4.87 μM), and in vivo TGI (50.9%) [1]. Its established data package across multiple assay endpoints provides a multi-dimensional benchmarking standard against which screening hits and lead optimization candidates can be quantitatively compared [1].

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